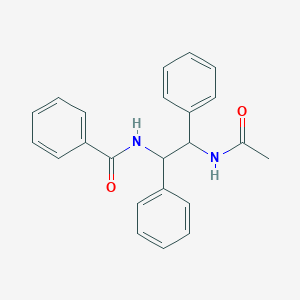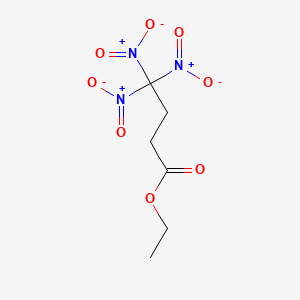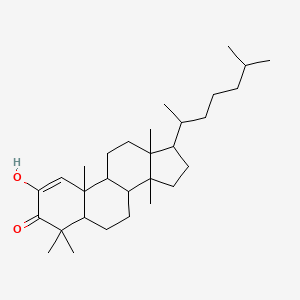
2-Hydroxylanost-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxylanost-1-en-3-one is a lanosterol derivative, a type of triterpenoid compound Lanosterol derivatives are known for their significant roles in biological processes, particularly in the biosynthesis of steroids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxylanost-1-en-3-one typically involves the reduction of 3β-acetoxylanost-8-en-7-one. This reduction can be achieved using lithium in liquid ammonia, followed by catalytic reduction . Another method involves the hydrogenation of 3β-acetoxylanost-8-en-7-one to produce 3β-hydroxylanost-8-en-32-al, which can then be further processed to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reduction and hydrogenation techniques. The scalability of these methods allows for the production of significant quantities of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxylanost-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert it into other hydroxylated or deoxygenated forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium in liquid ammonia and catalytic hydrogenation are commonly used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxygenated derivatives of lanosterol, which have different biological activities and applications .
Scientific Research Applications
2-Hydroxylanost-1-en-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a model compound in studying steroid biosynthesis.
Biology: The compound is studied for its role in cellular processes and its potential effects on cell growth and differentiation.
Industry: It is used in the production of various steroidal compounds and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxylanost-1-en-3-one involves its interaction with specific enzymes and molecular targets in the body. One of the key pathways is its role in the inhibition of sterol biosynthesis. The compound acts on enzymes involved in the demethylation of lanosterol, a crucial step in cholesterol biosynthesis . By inhibiting these enzymes, this compound can reduce cholesterol levels and potentially exert other biological effects.
Comparison with Similar Compounds
2-Hydroxylanost-1-en-3-one can be compared with other lanosterol derivatives, such as:
- Lanost-8-ene-3β,32-diol
- Lanost-7-ene-3β,32-diol
- 3β-hydroxylanost-8-en-32-al
- 3β-hydroxylanost-7-en-32-al
These compounds share similar structures but differ in their functional groups and biological activities.
Properties
CAS No. |
6593-16-4 |
|---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
2-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-5,6,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O2/c1-19(2)10-9-11-20(3)21-14-16-30(8)23-12-13-25-27(4,5)26(32)24(31)18-28(25,6)22(23)15-17-29(21,30)7/h18-23,25,31H,9-17H2,1-8H3 |
InChI Key |
QAQKWKVHHXVJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C=C(C(=O)C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


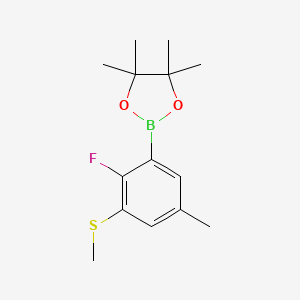
![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)

![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
![2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol](/img/structure/B14015422.png)
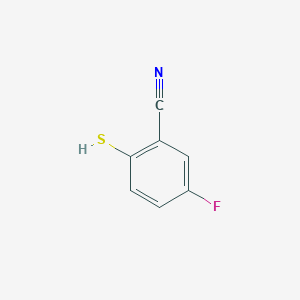



![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)
